molecular formula C13H7Cl2F2NO3 B8343321 4-((5,6-Dichloropyridin-3-yl)methoxy)-2,5-difluorobenzoic acid

4-((5,6-Dichloropyridin-3-yl)methoxy)-2,5-difluorobenzoic acid

Cat. No. B8343321
M. Wt: 334.10 g/mol
InChI Key: BFHMVNPERDANQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5,6-Dichloropyridin-3-yl)methoxy)-2,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C13H7Cl2F2NO3 and its molecular weight is 334.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H7Cl2F2NO3

Molecular Weight

334.10 g/mol

IUPAC Name

4-[(5,6-dichloropyridin-3-yl)methoxy]-2,5-difluorobenzoic acid

InChI

InChI=1S/C13H7Cl2F2NO3/c14-8-1-6(4-18-12(8)15)5-21-11-3-9(16)7(13(19)20)2-10(11)17/h1-4H,5H2,(H,19,20)

InChI Key

BFHMVNPERDANQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)COC2=C(C=C(C(=C2)F)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-((5,6-dichloropyridin-3-yl)methoxy)-2,5-difluorobenzoate (Preparation 13, 490 mg, 1.27 mmol) in DCM (5 mL) was added TFA (5 mL). After 30 minutes the reaction mixture was concentrated in vacuo and the resulting residue was purified by reverse phase chromatography eluting with H2O/MeCN/HCOOH (95/5/0.1 to 5/95/0.1, Biotage™ 40 g C18-silica gel) to yield the title compound (210 mg, 50%).
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
50%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-((5,6-dichloropyridin-3-yl)methoxy)-2,5-difluorobenzoate (Preparation 7, 0.49 g, 1.26 mmol) in dichloromethane (10 mL) was added trifluoroacetic acid (5 mL). The reaction mixture was stirred 18 hours at room temperature and the reaction mixture was concentrated in vacuo. The crude material was purified by preparative reverse phase column chromatography to afford the title compound as a white solid (210 mg, 50%).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
50%

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